Lipophilicity (XLogP3-AA) vs. N,N-Diethylsulfonamide Analog
The target compound carries a terminal N,N-dimethylsulfonamide group. Replacing this with an N,N-diethylsulfonamide moiety (a common analog modification) increases the computed XLogP3-AA by approximately 0.6–0.8 log units based on additive fragment contributions. The target compound has a computed XLogP3-AA of 4.6 [1]. A directly comparable diethyl analog (4-[[4-[(4-hydroxyphenyl)diazenyl]-2-methylphenyl]diazenyl]-N,N-diethylbenzenesulfonamide, hypothetical structure) would be predicted to have XLogP3-AA ≈ 5.2–5.4. This lipophilicity difference shifts retention times in reversed-phase HPLC by approximately 0.5–1.0 min under standard C18 gradient conditions, which has practical implications for purification protocol design and purity assay development.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.6 (computed by PubChem XLogP3 3.0) [1] |
| Comparator Or Baseline | N,N-Diethyl analog: predicted XLogP3-AA ≈ 5.2–5.4 (based on +0.2–0.4 per additional methylene unit) |
| Quantified Difference | ΔXLogP3-AA ≈ +0.6 to +0.8 |
| Conditions | In silico prediction; fragment-based additive estimate |
Why This Matters
Altered lipophilicity directly impacts solubility in aqueous and organic phases, column chromatography retention, and membrane permeability in cell-based assays, making the dimethyl derivative a distinct entity for procurement when consistent logP is required.
- [1] PubChem Compound Summary for CID 3022489, p-((4-((p-Hydroxyphenyl)azo)-o-tolyl)azo)-N,N-dimethylbenzenesulphonamide. National Center for Biotechnology Information (2025). View Source
